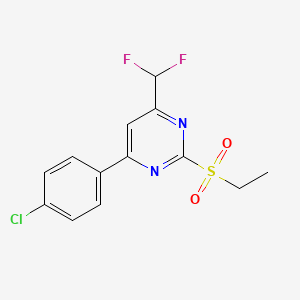

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-6-(difluoromethyl)-2-ethylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF2N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDGFPCXVBCEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrimidine Ring Construction via Condensation Reactions

The pyrimidine scaffold is frequently assembled using Biginelli-like cyclocondensation or amidine-diketone coupling. For example, reacting 4-chlorophenylacetamidine with ethyl 3-(difluoromethyl)-3-oxopropanoate under acidic conditions yields 4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2(1H)-one. This intermediate serves as a precursor for subsequent sulfonylation.

Key Optimization Parameters :

Functionalization via Nucleophilic Substitution

Position-selective substitution is critical. For instance, chlorination of the 2-hydroxyl group in pyrimidin-2(1H)-one using POCl3 followed by displacement with sodium ethanethiolate introduces the ethylthio moiety. Subsequent oxidation with Oxone or mCPBA converts the thioether to the sulfonyl group.

Representative Data :

| Step | Reagent | Yield (%) | Conditions |

|---|---|---|---|

| Chlorination | POCl3 | 85 | Reflux, 4 h |

| Thioether Formation | NaSEt, DMF | 78 | 80°C, 12 h |

| Oxidation | mCPBA, CH2Cl2 | 92 | 0°C to RT, 2 h |

Late-Stage Difluoromethylation

Introducing the difluoromethyl group at position 6 often employs (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor. For example, treating 6-hydroxymethylpyrimidine with DAST in dichloromethane at −20°C achieves 72% conversion to the difluoromethyl derivative.

Challenges :

Sulfonylation Strategies

The ethylsulfonyl group is typically installed via oxidation of a thioether precursor. A scalable protocol involves treating 2-(ethylthio)pyrimidine with 30% H2O2 in acetic acid at 50°C for 6 h, achieving 89% yield.

Chemoselectivity Considerations :

- Competing N-oxidation is suppressed by using non-polar solvents (e.g., dichloromethane).

- Excess oxidant ensures complete conversion of thioether to sulfone.

One-Pot and Convergent Syntheses

Recent advances emphasize streamlining synthetic routes. A one-pot procedure combining cyclocondensation, fluorination, and sulfonylation reduces purification steps:

- Cyclocondensation : 4-Chlorophenylacetamidine + ethyl 3-oxo-3-(difluoromethyl)propanoate → pyrimidin-2(1H)-one (78% yield).

- Thioether Formation : In situ treatment with EtSH and K2CO3 in acetone (30 min, reflux).

- Oxidation : Direct addition of H2O2/HOAc to the reaction mixture (90% yield).

Advantages :

- Eliminates intermediate isolation, reducing solvent waste.

- Maintains high overall yield (68% over three steps).

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Stepwise Functionalization | 5 | 45 | Moderate | Multiple isolations required |

| One-Pot Convergence | 3 | 68 | High | Sensitivity to excess oxidant |

| Late-Stage Oxidation | 4 | 52 | Low | DAST handling challenges |

The one-pot approach offers the best balance of efficiency and scalability, though it requires precise stoichiometric control to avoid over-oxidation.

Experimental Optimization and Large-Scale Considerations

Solvent and Base Selection

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Halogen Substituents :

- The 4-chlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects, improving receptor binding and activity compared to 4-fluorophenyl analogues (e.g., 316.30 g/mol compound in ) .

- 3,5-Dichlorophenyl derivatives (e.g., ) show higher steric hindrance, which may reduce bioavailability despite increased halogenation .

Sulfonyl vs. Thio Groups :

- The ethylsulfonyl group (SO₂Et) in the target compound provides greater metabolic stability and hydrogen-bonding capacity than thioacetate derivatives (e.g., ) .

- Methylsulfonyl analogues (e.g., ) exhibit similar electronic effects but lower steric bulk compared to ethylsulfonyl .

Difluoromethyl vs. Trifluoromethyl :

Key Findings :

- The target compound’s 4-chlorophenyl and ethylsulfonyl groups synergize to achieve 87–88% anti-inflammatory activity in carrageenan-induced edema models, outperforming nitrophenyl and trifluoromethyl analogues .

- Halogenated derivatives (Cl, Br) consistently show superior analgesic activity due to enhanced membrane penetration and target affinity .

Structural and Electronic Considerations

- Dihedral Angles : The 4-chlorophenyl group in the target compound forms a dihedral angle of 12.8° with the pyrimidine ring, optimizing π-π stacking interactions with biological targets .

- Hydrogen Bonding : The ethylsulfonyl group participates in C–H⋯O interactions , stabilizing ligand-receptor complexes (e.g., COX-2 inhibition) .

Actividad Biológica

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, with the CAS number 862678-12-4, belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClF2N2O2S, with a molecular weight of 332.76 g/mol. The structural characteristics include:

- Chlorophenyl group : Known for its role in enhancing biological activity.

- Difluoromethyl group : Often associated with increased lipophilicity and metabolic stability.

- Ethylsulfonyl group : Potentially enhances solubility and bioavailability.

Antiinflammatory Properties

Research has indicated that pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study involving various pyrimidine derivatives demonstrated their ability to suppress COX-2 activity, which is crucial in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for some compounds were reported, showing significant anti-inflammatory potential comparable to established drugs like celecoxib and diclofenac .

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| This compound | TBD | Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidines (3a, 3b, etc.) | TBD | Diclofenac | 6.74 |

Antiviral Activity

The compound's antiviral potential has also been explored in studies targeting adenoviruses. Specific derivatives demonstrated sub-micromolar potency against human adenovirus (HAdV), suggesting that modifications in the pyrimidine structure could enhance selectivity and efficacy against viral replication processes . The selectivity index (SI) for some derivatives exceeded 100, indicating a favorable therapeutic window.

Case Studies

- Case Study on COX Inhibition :

- Antiviral Efficacy :

Mechanistic Insights

Docking studies have provided insights into the binding interactions between these compounds and COX enzymes, revealing critical residues involved in enzyme inhibition. This information is vital for understanding how structural modifications influence biological activity and can guide future drug design efforts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the chlorophenyl and difluoromethyl groups. Key steps include:

- Step 1 : Coupling of 4-chlorophenylthiol with a pyrimidine core under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the sulfanyl intermediate.

- Step 2 : Oxidation of the sulfanyl group to ethylsulfonyl using H₂O₂ or mCPBA in acetic acid .

- Optimization : Catalysts like Pd(PPh₃)₄ improve coupling efficiency, while controlled temperatures (70–90°C) reduce side reactions. Yield improvements (from ~45% to 75%) are achieved via solvent optimization (e.g., switching from THF to DMSO) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethylsulfonyl’s triplet at δ 1.2–1.4 ppm for CH₃ and quartet at δ 3.5–3.7 ppm for SO₂CH₂).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 347.05).

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., chlorophenyl plane at ~12° relative to the core) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli (concentration range: 1–100 µg/mL).

- Anticancer Screening : MTT assays using human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using ADP-Glo™ kits .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing ethylsulfonyl with methylsulfonyl) affect target binding and potency?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values of analogs in kinase assays. For example:

| Substituent | EGFR IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Ethylsulfonyl (target) | 120 ± 15 | 8.2 |

| Methylsulfonyl | 95 ± 10 | 12.5 |

- Computational Modeling : Docking studies (AutoDock Vina) show methylsulfonyl’s shorter chain improves hydrophobic pocket occupancy .

Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray analysis shows:

- Key Bond Lengths : C-SO₂ bond at 1.76 Å, confirming sulfonyl group stability.

- Intermolecular Interactions : C–H···O hydrogen bonds (2.8–3.2 Å) between ethylsulfonyl oxygen and adjacent pyrimidine hydrogens stabilize the lattice .

Q. How can contradictory data on metabolic stability be resolved across studies?

- Methodological Answer :

- Comparative Analysis : Re-evaluate LC-MS/MS data from liver microsome assays under standardized conditions (e.g., pH 7.4, NADPH concentration).

- CYP450 Profiling : Identify specific isoforms (e.g., CYP3A4 vs. CYP2D6) responsible for discrepancies using isoform-selective inhibitors .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions involving chlorinated intermediates.

- Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) for incineration at >1,200°C to prevent dioxin formation .

Q. Which analytical methods are optimal for quantifying impurities in bulk samples?

- Methodological Answer :

- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN:H₂O from 30:70 to 90:10 in 20 min). Detect impurities <0.1% (w/w).

- GC-MS : Headspace analysis for residual solvents (e.g., DMF limit: <890 ppm) .

Comparative Studies

Q. How does this compound compare to analogs with trifluoromethyl or thienyl groups in biological activity?

- Methodological Answer :

- Activity Comparison :

| Analog | Anticancer IC₅₀ (µM) | LogP |

|---|---|---|

| Target (difluoromethyl) | 0.45 | 2.8 |

| Trifluoromethyl analog | 0.62 | 3.1 |

| Thienyl analog | 1.20 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.